4-Vinylcyclohexene is primarily used as a precursor to vinylcyclohexene dioxide, a chemical compound with various applications in scientific research. Vinylcyclohexene dioxide is known for its ability to modify biological processes, particularly those related to cell death and ootoxicity (damage to egg cells) []. Studies have explored its potential use in:
While less common, 4-vinylcyclohexene itself has also been used in some scientific research:
4-Vinylcyclohexene is an organic compound characterized by a vinyl group attached to the 4-position of the cyclohexene ring. It appears as a colorless liquid and is known for its pungent odor. Although it exhibits chirality, it is predominantly utilized in its racemic form. The compound serves as a precursor to 4-vinylcyclohexene diepoxide, which has significant biological implications, particularly in reproductive toxicity studies .
4-Vinylcyclohexene is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans [7]. It is a highly flammable liquid with vapors that can form explosive mixtures with air. Additionally, the compound can react with oxidizing agents to create fire and explosion hazards [8].
Here are the citations used in this report:
4-Vinylcyclohexene has been studied for its biological effects, particularly concerning reproductive toxicity. Research indicates that its diepoxide form is capable of causing ovarian toxicity by selectively destroying small pre-antral ovarian follicles in animal models. This effect raises concerns regarding its potential impact on human reproductive health, classifying it as a Group 2B carcinogen by the International Agency for Research on Cancer, indicating it is possibly carcinogenic to humans .
The primary method for synthesizing 4-vinylcyclohexene involves the catalytic dimerization of 1,3-butadiene through a Diels-Alder reaction. This process typically occurs at temperatures ranging from 110 °C to 425 °C and pressures between 1.3 MPa and 100 MPa. The catalysts used often include mixtures of silicon carbide with metal salts such as copper or chromium .
4-Vinylcyclohexene finds applications in several industrial processes:
Studies have demonstrated that 4-vinylcyclohexene interacts with biological systems primarily through metabolic pathways involving liver microsomal enzymes. The major metabolic products include 4-vinyl-1,2-epoxycyclohexane and other epoxides, which may contribute to its biological activity and toxicity profile . Furthermore, research has highlighted the compound's ability to induce oxidative stress and its potential genotoxic effects .
Several compounds exhibit structural or functional similarities to 4-vinylcyclohexene. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Cyclohexene | Non-substituted cycloalkene | Less reactive than 4-vinylcyclohexene | Lacks vinyl group; primarily used as a solvent |
1,3-Butadiene | Diene | Known carcinogen | Precursor for 4-vinylcyclohexene synthesis |
Vinylcyclopropane | Vinyl-substituted cyclopropane | Lower toxicity | Smaller ring structure; different reactivity |
Cyclooctadiene | Diene | Less studied biologically | Larger ring size; different synthetic pathways |
4-Vinylcyclohexene stands out due to its specific reactivity involving vinyl groups and its significant biological implications related to reproductive toxicity, particularly through its diepoxide derivative .
The primary synthetic route to 4-vinylcyclohexene involves the Diels–Alder cyclodimerization of 1,3-butadiene. This [4+2] cycloaddition proceeds via a concerted mechanism, forming a six-membered transition state. Key factors influencing reaction efficiency and selectivity include temperature, pressure, and catalyst choice.
Reaction Conditions
Competing Pathways
1,3-Butadiene can undergo alternative dimerization pathways:
Large-pore zeolites (e.g., Na-ZSM-20) favor the Diels–Alder product due to their pore structure, which restricts access to the linear dimerization pathway. Carbon molecular sieves similarly enhance selectivity by stabilizing transition states through microporous confinement.
Catalytic Influence
Nickel-based catalysts, such as [(C₄H₆)₂Ni⁰PH₃], mediate oxidative coupling of butadiene molecules, followed by reductive elimination to form cyclodimers. Theoretical studies reveal that reductive elimination is rate-determining and dictates selectivity between cis-1,2-divinylcyclobutane (DVCB) and 4-vinylcyclohexene (VCH).
Catalyst design plays a critical role in optimizing 4-vinylcyclohexene yields. Below is a comparative analysis of key catalytic systems:
Ligand-modified nickel(0) complexes exhibit high selectivity toward 4-vinylcyclohexene when using π-donor ligands (e.g., phosphines). For example:
Theoretical density functional theory (DFT) studies confirm that nickel-mediated pathways avoid bis(η¹) intermediates, favoring η³ coordination during reductive elimination.
Microporous materials enhance reaction efficiency through shape-selective confinement:
Catalyst | Selectivity | Advantages |
---|---|---|
Na-Y zeolite | 95% VCH | Large pores accommodate Diels–Alder transition state |
Carbon molecular sieves | 90% VCH | High surface area and thermal stability |
These catalysts reduce side reactions (e.g., polymerization) by restricting access to reactive intermediates.
Low-cost catalysts like tert-dodecylmercaptan (t-DDM) or elemental sulfur achieve moderate selectivity (40–80% VCH) under mild conditions (120–160°C). Solvents such as dimethylformamide further improve yields by stabilizing intermediates.
4-Vinylcyclohexene is chiral but typically synthesized as a racemic mixture. Asymmetric synthesis and enantioselective resolution methods have been developed:
Chiral nickel catalysts enable enantioselective dimerization. For example:
The highest enantioselectivity (35% e.e.) is achieved using phosphonite ligands, which induce asymmetric transition states via steric and electronic effects.
Post-synthetic resolution of racemic 4-vinylcyclohexene employs chromatographic methods:
These chiral stationary phases (CSPs) exploit π–π interactions, hydrogen bonding, and steric discrimination to resolve enantiomers.
4-Vinylcyclohexene exhibits profound ovarian toxicity through its bioactive metabolite, 4-vinylcyclohexene diepoxide, which specifically targets small preantral follicles within the ovary. Research demonstrates that this compound induces selective destruction of primordial and primary follicles, the fundamental units of female reproductive capacity [1] [2].
The mechanism of ovarian toxicity involves accelerated atresia through the natural process of programmed cell death rather than acute cytotoxicity [3]. Studies using Fischer 344 rats exposed to 80 milligrams per kilogram for 15 days revealed a 50% reduction in primordial and primary follicles, with morphological evidence supporting apoptotic rather than necrotic cell death [1] [3]. The compound demonstrates species-specific susceptibility, with mice showing greater sensitivity than rats to follicular destruction. In mice, significant increases in atretic primordial follicles were observed by day 8 of treatment, while rats required until day 10 to show similar effects [1].
The temporal progression of follicular damage follows a distinct pattern. Initial biochemical evidence of follicular destruction, including deoxyribonucleic acid fragmentation, becomes detectable after 10 days of daily dosing, preceding measurable reductions in oocyte numbers [4]. This suggests that the compound initiates cellular damage processes before gross morphological changes become apparent.
Dose-dependent effects reveal a complex relationship between 4-vinylcyclohexene diepoxide concentration and follicular response. While high concentrations consistently destroy follicles, lower concentrations paradoxically demonstrate protective effects, preventing atretic degeneration and maintaining follicular numbers [5]. This biphasic response indicates that the compound can function as both a toxicant and a protective agent depending on exposure conditions.
The follicular selectivity of 4-vinylcyclohexene diepoxide extends beyond simple size discrimination. Research indicates that the compound specifically targets follicles containing oocytes with high expression of the KIT receptor, which is predominantly found in primordial and primary follicles [6]. Large preantral follicles, antral follicles, and corpora lutea remain largely unaffected by exposure, demonstrating the compound's remarkable specificity for the most primitive follicular populations [3].
Protein synthesis disruption represents another key aspect of ovarian toxicity. Studies using tritiated leucine incorporation demonstrate that 4-vinylcyclohexene diepoxide significantly inhibits protein synthesis in small preantral follicles within 3 hours of exposure [2]. This effect shows differential recovery patterns between previously exposed and naive follicles, suggesting that chronic exposure sensitizes follicles to subsequent damage [2].
The granulosa cell component of follicles also experiences significant toxic effects. Research demonstrates that granulosa cells show decreased viability and increased susceptibility to damage following 4-vinylcyclohexene diepoxide exposure [2]. This finding is particularly significant because granulosa cells provide essential support for oocyte survival and development.
Intergenerational effects have been documented, with maternal exposure during pregnancy affecting offspring reproductive capacity. Studies demonstrate that maternal 4-vinylcyclohexene diepoxide exposure significantly reduces litter size and ovarian reserve in offspring, while increasing the incidence of developmental abnormalities [7]. These effects involve disruption of meiotic progression and increased deoxyribonucleic acid damage in offspring oocytes [7].
The microenvironment disruption within the ovary extends beyond direct follicular damage. Research indicates that 4-vinylcyclohexene diepoxide exposure causes hemorrhage, vacuolization, and fibrosis throughout ovarian tissue, suggesting broader effects on ovarian architecture and function [8] [9]. These changes may contribute to the compound's long-term reproductive consequences.
The apoptotic cascade initiated by 4-vinylcyclohexene diepoxide involves multiple interconnected pathways that collectively orchestrate follicular cell death. Research demonstrates that this compound activates both intrinsic and extrinsic apoptotic pathways through specific molecular mechanisms [10] [11].
Caspase activation represents the central executing mechanism of 4-vinylcyclohexene diepoxide-induced apoptosis. Studies reveal that caspase-3 activity increases significantly in small ovarian follicles, with a 2.86-fold increase observed after single-dose exposure and 3.25-fold increase following 15 days of treatment [10]. This activation occurs selectively in primordial and primary follicles, with no corresponding increase in larger follicles or other ovarian structures [10].
The temporal sequence of caspase activation follows a distinct pattern. Caspase-9 activity increases in the mitochondrial fraction within 24 hours of initial exposure, indicating early activation of the intrinsic apoptotic pathway [10]. Caspase-8 activity increases only after prolonged exposure (15 days), suggesting secondary activation of the extrinsic pathway [10]. Caspase-2 demonstrates essential involvement in primary follicle destruction, with knockout studies showing significant protection against 4-vinylcyclohexene diepoxide-induced primary follicle loss [11].
Bcl-2 family proteins play crucial regulatory roles in the apoptotic response. Research demonstrates that Bax protein expression increases significantly in small preantral follicles following 4-vinylcyclohexene diepoxide exposure [11]. Studies using Bax-deficient mice show remarkable protection against follicular destruction, with primordial follicle depletion reduced from 85% in wild-type mice to 45% in Bax-null mice [11]. Similarly, primary follicle loss decreased from 86% to 3% in Bax-deficient animals [11].
The Bad protein pathway also contributes to apoptotic signaling. Research indicates that Bad expression increases in small preantral follicles following 4-vinylcyclohexene diepoxide treatment, correlating with enhanced apoptotic activity [12]. This protein functions as a pro-apoptotic signal that can heterodimerize with survival-promoting proteins like Bcl-2, shifting the cellular balance toward death [12].
Deoxyribonucleic acid fragmentation analysis reveals specific patterns of genomic damage. Studies demonstrate that 4-vinylcyclohexene diepoxide induces random deoxyribonucleic acid degradation patterns rather than the characteristic internucleosomal cleavage typically associated with apoptosis [4]. This fragmentation becomes detectable 4 hours after dosing on days 10 and 12 of treatment, preceding morphological evidence of cell death [4].
Oxidative stress pathways contribute significantly to apoptotic signaling. Research demonstrates that 4-vinylcyclohexene diepoxide exposure increases reactive oxygen species production and disrupts antioxidant enzyme activities [13] [14]. The compound significantly increases malondialdehyde levels in ovarian tissue while altering catalase, glutathione peroxidase, and superoxide dismutase activities [15]. These changes indicate that oxidative damage contributes to the overall apoptotic response.
Gene expression changes reflect the complex regulatory networks involved in apoptosis. Studies using quantitative polymerase chain reaction analysis demonstrate that 4-vinylcyclohexene diepoxide exposure alters the expression of multiple apoptosis-related genes [16]. Key findings include increased expression of gamma-H2AX (a deoxyribonucleic acid damage marker) and altered BAX/BCL2 ratios, indicating activation of deoxyribonucleic acid damage response pathways [7].
The mitochondrial pathway activation involves specific organellar changes. Research indicates that 4-vinylcyclohexene diepoxide exposure causes mitochondrial membrane permeability changes and cytochrome c release, leading to apoptosome formation and caspase activation [13]. This pathway appears to be the primary route through which the compound initiates apoptotic signaling.
Inflammatory signaling components also participate in the apoptotic response. Studies demonstrate increased expression of cyclooxygenase-2 and inducible nitric oxide synthase in ovarian tissue following 4-vinylcyclohexene diepoxide exposure [15]. These inflammatory mediators may amplify apoptotic signals and contribute to tissue damage.
The p53 pathway involvement remains an area of active investigation. While direct p53 activation has not been definitively established, the observed deoxyribonucleic acid damage and cell cycle effects suggest potential involvement of p53-mediated response pathways [16]. This connection requires further investigation to fully understand its role in 4-vinylcyclohexene diepoxide-induced apoptosis.
Autophagy interactions with apoptotic pathways represent an emerging area of research. Recent studies suggest that 4-vinylcyclohexene diepoxide may disrupt normal autophagy processes, potentially contributing to cellular stress and apoptotic signaling [17]. The relationship between autophagy and apoptosis in 4-vinylcyclohexene diepoxide toxicity requires additional investigation.
4-Vinylcyclohexene demonstrates complex endocrine-disrupting properties that extend beyond simple ovarian toxicity to encompass broader hormonal system dysfunction. Research reveals that this compound exhibits dose-dependent, biphasic effects on hormone production and signaling pathways [5] [18].
Estradiol modulation represents one of the most significant endocrine effects of 4-vinylcyclohexene diepoxide. Studies demonstrate that low-dose, short-term exposure actually increases estradiol secretion from granulosa cells, while high-dose or prolonged exposure suppresses hormone production [5]. This dual effect occurs through differential regulation of aromatase enzyme expression, with low concentrations promoting aromatase activity and high concentrations inhibiting it [18].
The aromatase pathway serves as a critical target for 4-vinylcyclohexene diepoxide endocrine disruption. Research indicates that the compound increases aromatase expression in granulosa cells at low concentrations, leading to enhanced conversion of androgens to estrogens [18]. This effect occurs through transcriptional upregulation of the CYP19A1 gene, which encodes the aromatase enzyme [18]. The increased estradiol production can paradoxically improve follicular development and ovulation in middle-aged animals with diminished ovarian reserve [18].
Follicle-stimulating hormone dynamics reflect the compound's impact on the hypothalamic-pituitary-ovarian axis. Long-term studies demonstrate that while 4-vinylcyclohexene diepoxide causes immediate follicular destruction, compensatory increases in follicle-stimulating hormone occur months after exposure cessation [19]. This delayed response indicates that the compound's effects on the endocrine system persist long after direct tissue damage has occurred.
Anti-Müllerian hormone suppression provides a sensitive marker of ovarian reserve disruption. Studies consistently demonstrate that 4-vinylcyclohexene diepoxide exposure causes significant decreases in anti-Müllerian hormone levels, reflecting the loss of growing follicles [8]. This hormone serves as a clinical biomarker for ovarian reserve and reproductive aging, making its suppression particularly relevant for understanding the compound's reproductive consequences.
Steroidogenic pathway disruption affects multiple hormone systems beyond estradiol. Research demonstrates that 4-vinylcyclohexene diepoxide exposure decreases progesterone production in granulosa cells through suppression of steroidogenic acute regulatory protein expression [20]. This effect occurs alongside disruption of the insulin-like growth factor 1 receptor and phosphatidylinositol 3-kinase/AKT signaling pathways, which are essential for normal steroidogenesis [20].
Male reproductive hormone effects demonstrate that 4-vinylcyclohexene diepoxide endocrine disruption extends beyond female reproductive systems. Studies in male rats reveal significant decreases in follicle-stimulating hormone, luteinizing hormone, and testosterone levels following exposure [21]. These changes occur alongside histological evidence of testicular and epididymal degeneration, indicating direct effects on male reproductive endocrine function [21].
The thyroid hormone system may also be affected by 4-vinylcyclohexene diepoxide exposure, although research in this area remains limited. Some studies suggest potential disruption of thyroid hormone metabolism, but additional investigation is needed to establish definitive effects [22].
Insulin-like growth factor pathways represent important targets for 4-vinylcyclohexene diepoxide endocrine disruption. Research demonstrates that the compound suppresses insulin-like growth factor 1 receptor expression and inhibits associated signaling pathways in granulosa cells [20]. This disruption affects both hormone production and cell survival signaling, contributing to the compound's overall reproductive toxicity.
Stress hormone responses are also modified by 4-vinylcyclohexene diepoxide exposure. Studies indicate that the compound activates stress response pathways, including increased expression of heat shock proteins and stress-activated protein kinases [23]. These responses may represent adaptive mechanisms to counter the compound's toxic effects, but they also indicate broader endocrine system disruption.
The dose-response relationship for endocrine effects follows a complex, non-monotonic pattern. Research demonstrates that very low doses of 4-vinylcyclohexene diepoxide can have stimulatory effects on hormone production, while higher doses are inhibitory [5]. This hormesis-like response complicates risk assessment and suggests that the compound may have different effects at environmentally relevant versus occupationally relevant exposure levels.
Temporal aspects of endocrine disruption reveal both immediate and long-term effects. While acute exposure can rapidly alter hormone levels, some endocrine changes persist for months after exposure cessation [19]. This temporal dissociation between exposure and effect suggests that 4-vinylcyclohexene diepoxide may cause permanent alterations in endocrine system function.
Receptor interaction studies indicate that 4-vinylcyclohexene diepoxide does not directly bind to estrogen receptors, suggesting that its endocrine effects occur through indirect mechanisms [24]. Instead, the compound appears to modify hormone production and metabolism rather than directly mimicking or blocking hormone action at receptors [24].
Metabolic hormone effects represent an emerging area of research. Some studies suggest that 4-vinylcyclohexene diepoxide exposure may affect insulin sensitivity and glucose metabolism, potentially contributing to metabolic syndrome development [25]. However, these effects require additional investigation to establish their significance and mechanisms.
Health Hazard